molecular formula C8H8F5N3O4S2 B14748125 4-Amino-6-(pentafluoroethyl)benzene-1,3-disulfonamide CAS No. 654-58-0

4-Amino-6-(pentafluoroethyl)benzene-1,3-disulfonamide

Cat. No.: B14748125
CAS No.: 654-58-0
M. Wt: 369.3 g/mol
InChI Key: FFXJGXITPRODFT-UHFFFAOYSA-N
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Description

4-Amino-6-(pentafluoroethyl)benzene-1,3-disulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a pentafluoroethyl group, and two sulfonamide groups attached to a benzene ring. Its molecular formula is C8H8F5N3O4S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(pentafluoroethyl)benzene-1,3-disulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The benzene ring is nitrated to introduce nitro groups.

    Reduction: The nitro groups are reduced to amino groups.

    Sulfonation: The benzene ring is sulfonated to introduce sulfonamide groups.

    Fluorination: The pentafluoroethyl group is introduced through a fluorination reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(pentafluoroethyl)benzene-1,3-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide groups can be reduced to sulfinamides or thiols.

    Substitution: The fluorine atoms in the pentafluoroethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonamide groups can produce sulfinamides.

Scientific Research Applications

4-Amino-6-(pentafluoroethyl)benzene-1,3-disulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Research is ongoing to explore its potential as an anti-tumor and antiglaucoma agent.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(pentafluoroethyl)benzene-1,3-disulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can affect various physiological processes, including intraocular pressure regulation and tumor growth.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.

    2,4-Disulfamyl-5-trifluoromethylaniline: Another related compound with similar functional groups.

Uniqueness

4-Amino-6-(pentafluoroethyl)benzene-1,3-disulfonamide is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

654-58-0

Molecular Formula

C8H8F5N3O4S2

Molecular Weight

369.3 g/mol

IUPAC Name

4-amino-6-(1,1,2,2,2-pentafluoroethyl)benzene-1,3-disulfonamide

InChI

InChI=1S/C8H8F5N3O4S2/c9-7(10,8(11,12)13)3-1-4(14)6(22(16,19)20)2-5(3)21(15,17)18/h1-2H,14H2,(H2,15,17,18)(H2,16,19,20)

InChI Key

FFXJGXITPRODFT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)C(C(F)(F)F)(F)F

Origin of Product

United States

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